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molecular formula C19H21NO B081057 1-Benzyl-4-(4-methoxyphenyl)piperidine CAS No. 13314-69-7

1-Benzyl-4-(4-methoxyphenyl)piperidine

Cat. No. B081057
M. Wt: 281.4 g/mol
InChI Key: UKPAKYMOHCOFAU-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

A mixture of 1-benzyl-4-(4-methoxy)phenylpiperidine (XVIII, Step 3, 0.4724 g, 1.7 mmol), dichloroethane (4.4 ml) and 1-chloroethylchloroformate (0.66 ml, 6.1 mmol) is refluxed overnight, then concentrated and the residue refluxed in methanol for 2 hours. After cooling, the solvent is removed and the resulting solids are slurried in dichloromethane. Ether is added and the solids are collected and then partitioned between dichloromethane and saturated sodium bicarbonate. The combined organic phases are backwashed with saline, dried over magnesium sulfate, and concentrated to give a residue which is chromatographed on silica gel eluting with methanol/dichloromethane (4/96) containing ammonium hydroxide (0.4%), followed by methanol/dichloromethane (6/94) containing ammonium hydroxide (0.4%). The appropriate fractions are pooled and concentrated to give 4-(4-methoxyphenyl)piperidine (XIX), NMR (CDCl3) 1.66, 1.83, 2.06, 2.58, 2.76, 3.21, 3.79. 6.85 and 7.15 δ.
Quantity
0.4724 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(Cl)C.ClC(OC(Cl)=O)C>>[CH3:21][O:20][C:17]1[CH:16]=[CH:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.4724 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C1=CC=C(C=C1)OC
Name
Quantity
4.4 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0.66 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the residue refluxed in methanol for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
Ether is added
CUSTOM
Type
CUSTOM
Details
the solids are collected
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel eluting with methanol/dichloromethane (4/96)
ADDITION
Type
ADDITION
Details
containing ammonium hydroxide (0.4%)
ADDITION
Type
ADDITION
Details
containing ammonium hydroxide (0.4%)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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